N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide
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Overview
Description
N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide is a synthetic compound known for its potent biological activity It is structurally related to fentanyl, a well-known opioid analgesic
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via alkylation reactions.
Attachment of the Furan-3-carboxamide Moiety: The final step involves the coupling of the furan-3-carboxamide moiety to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: The compound is studied for its interaction with biological receptors and its potential as a pharmacological agent.
Medicine: Research is ongoing to explore its analgesic properties and potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and resulting in analgesic effects. The pathways involved include the inhibition of pain signal transmission and the activation of pain-relief pathways.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar structure.
Furanylfentanyl: Another synthetic opioid with a furan ring, known for its high potency.
Uniqueness
N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide is unique due to its specific structural modifications, which may result in different pharmacological properties compared to other similar compounds. These modifications can influence its potency, receptor binding affinity, and overall biological activity.
Properties
IUPAC Name |
N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-14-20(17(2)25-16)21(24)22(3)19-10-7-12-23(15-19)13-11-18-8-5-4-6-9-18/h4-6,8-9,14,19H,7,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCVNNHWTLRFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C)C2CCCN(C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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